molecular formula C10H14OS B6230118 1-(5-tert-butylthiophen-2-yl)ethan-1-one CAS No. 29880-63-5

1-(5-tert-butylthiophen-2-yl)ethan-1-one

Cat. No.: B6230118
CAS No.: 29880-63-5
M. Wt: 182.28 g/mol
InChI Key: AHABAANUAYYPCC-UHFFFAOYSA-N
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Description

1-(5-tert-Butylthiophen-2-yl)ethan-1-one is a chemical compound belonging to the thiophene family, characterized by its sulfur-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-tert-Butylthiophen-2-yl)ethan-1-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the acylation of 5-tert-butylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce the acetyl group onto the thiophene ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-tert-Butylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and thiols.

  • Substitution Products: Halogenated thiophenes and various functionalized derivatives.

Scientific Research Applications

1-(5-tert-Butylthiophen-2-yl)ethan-1-one has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: The compound is utilized in the development of advanced materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which 1-(5-tert-Butylthiophen-2-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(5-tert-Butylthiophen-2-yl)ethan-1-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 5-tert-Butylthiophene, 2-tert-butylthiophene, and other substituted thiophenes.

Properties

IUPAC Name

1-(5-tert-butylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-7(11)8-5-6-9(12-8)10(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHABAANUAYYPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291048
Record name 1-(5-tert-butylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29880-63-5
Record name NSC72746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-tert-butylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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